Linetastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Profile and Pharmacological Mechanism

The table below summarizes the core chemical and pharmacological characteristics of linetastine.

| Property | Description |

|---|---|

| CAS Number | 159776-68-8 [1] |

| Alternative Names | TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [2] |

| Molecular Formula | C₃₅H₄₀N₂O₆ [1] |

| Molecular Weight | 584.7 g/mol [1] |

| Mechanism of Action | Dual 5-Lipoxygenase (5-LOX) inhibitor and histamine receptor antagonist [1] [3] |

| Primary Indications (Research) | Asthma, Atherosclerosis, Peptic Ulcers [1] |

This compound exerts its effects through a dual mechanism, simultaneously inhibiting the production of pro-inflammatory leukotrienes and blocking the action of histamine [3]. Its active metabolite, TMK777, contributes significantly to its pharmacological activity [3].

This compound inhibits leukotriene production and blocks histamine receptors to prevent bronchoconstriction.

Key Experimental Data and Protocols

The efficacy of this compound has been demonstrated through in vitro and in vivo studies. Key quantitative data from these experiments are summarized below.

| Assay Type | Experimental Model | Key Result | Citation |

|---|---|---|---|

| In Vitro | Calcium ionophore-stimulated human leukocytes | IC₅₀ for LTB₄ inhibition: 1.2 x 10⁻⁷ mol/L; IC₅₀ for LTC₄ inhibition: 1.5 x 10⁻⁷ mol/L [3] | Arzneimittelforschung. 1996 |

| In Vivo | Actively sensitized guinea pigs (late asthmatic response) | Inhibition of LTB₄/LTC₄ increase in lungs at 1-10 mg/kg p.o.; duration >16 hours [3] | Arzneimittelforschung. 1996 |

| In Vivo | Guinea pigs (histamine-induced bronchoconstriction) | Dose-dependent inhibition at 1-10 mg/kg p.o.; duration >24 hours [3] | Arzneimittelforschung. 1996 |

| Ex Vivo | Isolated guinea-pig trachea | Non-competitive antagonism of histamine-induced contraction; pD₂ = 7.28 [3] | Arzneimittelforschung. 1996 |

Detailed Experimental Methodologies

1. In Vitro 5-LOX Inhibition Assay in Human Leukocytes

- Cell Preparation: Isolate human peripheral leukocytes using density gradient centrifugation [3].

- Stimulation and Inhibition: Pre-incubate cells with this compound, its active metabolite TMK777, or a comparator drug (e.g., azelastine). Stimulate leukotriene synthesis by adding calcium ionophore (e.g., A23187) [3].

- Measurement: Quantify leukotriene B₄ (LTB₄) and leukotriene C₄ (LTC₄) in the supernatant using specific radioimmunoassays (RIA) or enzyme immunoassays. Calculate IC₅₀ values from concentration-response curves [3].

2. In Vivo Model of Late Asthmatic Response in Guinea Pigs

- Sensitization: Actively sensitize guinea pigs with ovalbumin [3].

- Antigen Challenge & Dosing: Expose sensitized animals to ovalbumin aerosol to induce a late asthmatic response. Administer this compound (1-10 mg/kg) orally at a predetermined time before challenge [3].

- Sample Collection & Analysis: Collect bronchoalveolar lavage (BAL) fluid or lung tissue homogenates at the peak of the late response. Measure LTB₄ and LTC₄ levels via immunoassay to assess the inhibitory effect of the drug [3].

General workflow for in vivo efficacy studies in sensitized animal models.

Development Status and Rationale for Discontinuation

According to pharmaceutical databases, this compound has been discontinued from clinical development for all its investigated indications, which included asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, and thrombosis [2]. The specific reasons for its discontinuation are not detailed in the available search results. It was originally developed by Terumo and Yamanouchi [2].

Research Implications

Despite its discontinuation, this compound remains a chemically well-characterized compound [1] and a relevant example of a dual-mechanism approach in pharmacology. Its design to concurrently target two key inflammatory pathways highlights a strategic therapeutic rationale for complex diseases like asthma.

References

Chemical Structure and Properties

Linetastine (TMK-688) is a synthetic organic compound with the following definitive chemical characteristics [1] [2]:

| Property | Description |

|---|---|

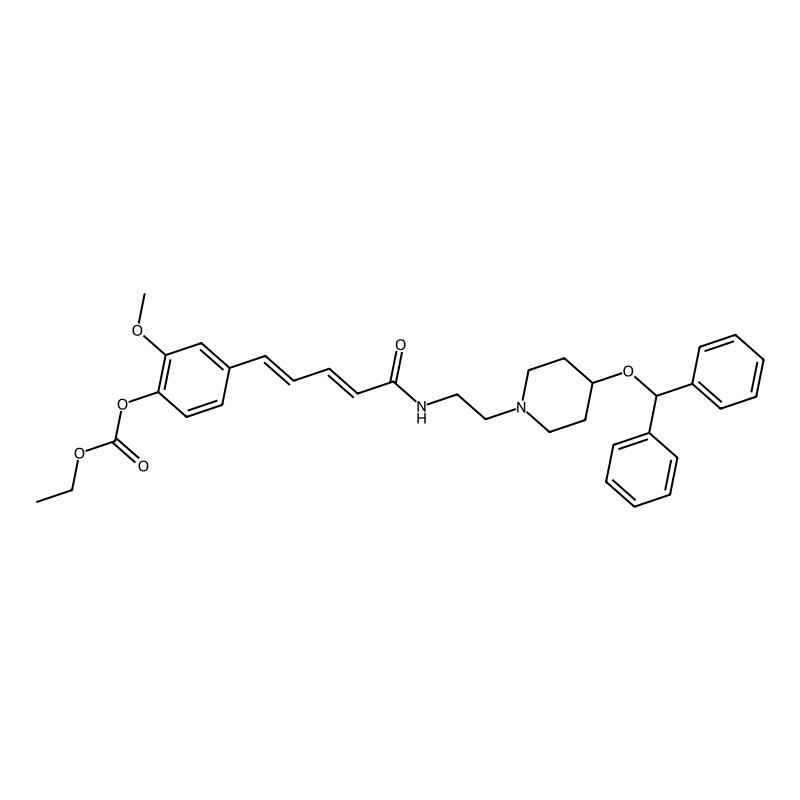

| Systematic Name | (2E,4E)-N-[2-[4-(Diphenylmethoxy)-1-piperidinyl]ethyl]-5-[3-methoxy-4-[(ethoxycarbonyl)oxy]phenyl]-2,4-pentadienamide [1] |

| Molecular Formula | C₃₅H₄₀N₂O₆ [1] [2] |

| Molecular Weight | 584.7 g/mol [1] [2] |

| CAS Registry Numbers | 159776-68-8 (commonly cited); 110501-66-1 (also listed) [1] [2] |

| SMILES Notation | C(OC1CCN(CCNC(/C=C/C=C/C2=CC(OC)=C(OC(OCC)=O)C=C2)=O)CC1)(C3=CC=CC=C3)C4=CC=CC=C4 [2] |

Biological Activity and Pharmacological Profile

This compound possesses a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [2] [3]. This combination underlies its experimental use in studying conditions like asthma, atherosclerosis, and peptic ulcers [2].

The table below summarizes key experimental findings from an animal model of allergic rhinitis in passively sensitized guinea pigs [3]:

| Experimental Finding | Details / Outcome |

|---|---|

| Primary Model | Allergic nasal obstruction & exudative responses in sensitized guinea pigs [3] |

| Efficacy | Orally administered TMK-688 inhibited antigen-induced nasal obstruction at 1 and 3.2 mg/kg [3]. |

| Key Mechanism | Suppressed intranasal release of leukotrienes (LTB₄, LTC₄); nasal obstruction was primarily mediated by leukotrienes, not histamine [3]. |

| Dual Action Evidence | Inhibited brilliant blue dye leakage (exudation), an effect achieved by FPL-55712 (LT antagonist) and pyrilamine (H1 antagonist) but not by ketotifen [3]. |

| Conclusion | Superior to pure antihistamines for allergic rhinitis in this model due to its dual action [3]. |

Another study confirmed that its cyclooxygenase inhibitory activity and antihistamine activity are not essential for its anti-inflammatory action, highlighting the critical role of 5-LOX inhibition [4].

Experimental Workflow and Mechanism

The following diagram illustrates the experimental workflow and key mechanistic insights for TMK-688, derived from the guinea pig model of allergic rhinitis [3]:

This diagram outlines the key experimental steps and how the results point to TMK-688's dual mechanism of action.

Research Compound Status

It is important to note that this compound appears to be a research compound. One source mentions it is a "custom-made product" for scientific use, and its sale may be restricted due to patent laws [1] [2].

References

- 1. CAS#: 110501-66-1 TMK 688 [chemicalbook.com]

- 2. This compound | Histamine Receptor | LTR | Lipoxygenase | TargetMol [targetmol.com]

- 3. Effects of TMK , a novel anti-allergic drug, on allergic nasal... 688 [link.springer.com]

- 4. Anti-inflammatory action of orally active... | Semantic Scholar [semanticscholar.org]

linetastine 5-lipoxygenase inhibitor

Drug Profile and Core Activities

Table 1: Basic Profile of Linetastine

| Attribute | Specification |

|---|---|

| CAS Number | 159776-68-8 (also referenced under 110501-66-1 for parent compound) [1] [2] |

| Alternative Names | TMK-688, TMK688, TMK 688 [2] |

| Molecular Formula | C₃₅H₄₀N₂O₆ [2] |

| Molecular Weight | 584.7 g/mol [2] |

| Primary Bioactivity | 5-Lipoxygenase (5-LOX) inhibitor and histamine antagonist [1] [2] |

| Research Applications | Studies in asthma, atherosclerosis, and peptic ulcers [2] |

Table 2: Key Pharmacological Activities

| Activity | Measured Outcome / Mechanism |

|---|---|

| 5-LOX Enzyme Inhibition | Inhibits production of Leukotriene B₄ (LTB₄) and Leukotriene C₄ (LTC₄) from calcium ionophore-stimulated human leukocytes [1]. |

| Antihistamine Activity | Non-competitively inhibits histamine-induced contraction of isolated guinea-pig trachea; inhibits histamine-induced bronchoconstriction in vivo [1]. |

| In Vivo Efficacy | Oral administration inhibits leukotriene production in lungs during late asthmatic responses in sensitized guinea pigs [1]. |

| Duration of Action | Effects on leukotriene production and bronchoconstriction last more than 16 and 24 hours, respectively [1]. |

| Tachyphylaxis | No development of tolerance; repeated daily administration for 7 days showed consistent efficacy [1]. |

Quantitative Pharmacological Data

Table 3: In Vitro Potency Data (IC₅₀ values)

| Compound | LTB₄ Inhibition (IC₅₀) | LTC₄ Inhibition (IC₅₀) |

|---|---|---|

| This compound | 1.2 x 10⁻⁷ mol/L | 1.5 x 10⁻⁷ mol/L |

| Active Metabolite (TMK777) | 8.6 x 10⁻⁸ mol/L | 7.1 x 10⁻⁸ mol/L |

| Azelastine (Reference Drug) | >1 x 10⁻⁵ mol/L | >1 x 10⁻⁵ mol/L |

Source: [1]. Data shows this compound and its metabolite are significantly more potent than Azelastine in inhibiting leukotriene production.

Table 4: In Vivo Efficacy in Sensitized Guinea Pigs

| Assay | This compound Dose (p.o.) | Effect |

|---|---|---|

| Inhibition of Lung LTB₄/C₄ Increase | 1-10 mg/kg | Significant inhibition during late asthmatic response [1]. |

| Duration of Action (LT Inhibition) | 3.2 mg/kg | Effect lasted >16 hours [1]. |

| Inhibition of Histamine-induced Bronchoconstriction | 1-10 mg/kg | Dose-dependent inhibition [1]. |

| Duration of Action (Histamine) | 3.2 mg/kg | Effect lasted >24 hours [1]. |

Experimental Protocols for 5-LOX Research

For researchers investigating 5-LOX inhibition, here are key methodologies based on the search results.

1. Cell-Free 5-LOX Inhibition Assay This spectrophotometric protocol measures direct enzyme inhibition [3].

- Enzyme Preparation: Prepare a 5-LOX enzyme solution at 10,000 U/mL [3].

- Substrate: Linoleic acid solution at 80 mM [3].

- Buffer: 50 mM phosphate buffer, pH 6.3 [3].

- Procedure: Mix equivalent volumes of enzyme, substrate, and test compound in buffer. Incubate the reaction mixture [3].

- Measurement: Measure enzyme activity at 234 nm using a double-beam spectrophotometer. The increase in absorbance indicates product formation [3].

- Calculation: Percentage inhibition is determined by comparing the absorbance of the test compound to a negative control. Zileuton is a common positive control [3].

2. Cellular Leukotriene Production Assay This method uses immune cells to study inhibition in a more complex system [1].

- Cell Source: Human leukocytes (can be substituted with cell lines like HEK293 or primary immune cells expressing 5-LOX) [1] [4].

- Stimulation: Stimulate cells with calcium ionophore (e.g., A23187) to activate 5-LOX and trigger the endogenous synthesis of leukotrienes [1].

- Inhibition: Pre-incubate cells with the test inhibitor (e.g., this compound) before stimulation [1].

- Measurement: Quantify the production of specific leukotrienes (LTB₄ and LTC₄) in the supernatant using techniques like ELISA or liquid chromatography-mass spectrometry (LC-MS) [1].

The 5-LOX Pathway and Inhibitor Mechanisms

The following diagram illustrates the 5-LOX pathway and the different mechanisms of inhibition.

This diagram shows the 5-LOX pathway located at the nuclear membrane. The enzyme 5-LOX, often with the assistance of FLAP, converts Arachidonic Acid (AA) into Leukotriene A4 (LTA4), which is further metabolized into the pro-inflammatory mediators LTB4 and LTC4 [4]. Inhibitors can block this process through different mechanisms, such as binding directly to the active site (redox-type) or an allosteric site, which induces structural changes from a distance [4].

Research Context and Strategic Implications

- Dual-Action Advantage: this compound's ability to concurrently inhibit leukotriene production and block histamine receptors at similar dose ranges is notable [1]. This dual action on two key inflammatory pathways may be advantageous in complex diseases like asthma.

- Therapeutic Potential Beyond Asthma: While much research focuses on asthma, 5-LOX and its inflammatory products are implicated in other conditions. The role of 5-LOX in neuroinflammation linked to Parkinson's disease is an active area of investigation [5]. Furthermore, the simultaneous inhibition of 5-LOX and cyclooxygenase-2 (COX-2) has shown promise in preclinical models for managing colon cancer progression [6].

References

- 1. -Lipoxygenase 5 and antihistamine activities of inhibitory this compound [pubmed.ncbi.nlm.nih.gov]

- 2. | Histamine Receptor | LTR | Lipoxygenase | TargetMol this compound [targetmol.com]

- 3. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 4. Structural and mechanistic insights into 5-lipoxygenase ... [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of -lipoxygenase/cysteinyl leukotriene receptor 1 in... [molecularneurodegeneration.biomedcentral.com]

- 6. Dual inhibition of COX-2/ 5 - LOX blocks colon cancer proliferation... [spandidos-publications.com]

Technical Profile of Temelastine (SK&F 93944)

Temelastine was identified as a potent, selective, and competitive histamine H1-receptor antagonist. A key characteristic was its reported inability to penetrate the central nervous system, classifying it as a non-sedating antihistamine [1].

The tables below summarize the core quantitative data from preclinical and clinical studies.

Table 1: In Vitro and In Vivo (Preclinical) Pharmacological Data

| Assay/Model | Finding/Result | Comparative Agent |

|---|---|---|

| Isolated Guinea Pig Trachea (Histamine-induced contraction) | Concentration-dependent inhibition (10⁻⁹ - 10⁻⁷ M); pKB = 9.5 [2] | Mepyramine (pKB = 8.5) [2] |

| Isolated Guinea Pig Trachea (Antigen-induced contraction) | Significant depression of the rapid initial phase of contraction [2] | --- |

| Anesthetized Dogs (Histamine-induced bronchoconstriction) | Selective inhibition at doses as low as 30 µg/kg, i.v. [2] | Terfenadine (less selective) [2] |

| Anesthetized Dogs (Antigen-induced bronchospasm) | Pretreatment with aerosol (1%) significantly inhibited bronchospasm [2] | Mepyramine [2] |

Table 2: Clinical Pharmacodynamics and Pharmacokinetics in Humans

| Parameter | Finding/Result | Comparative Agent |

|---|---|---|

| Effect (Inhibition of cutaneous histamine wheal) | Dose-dependent reduction; maximal at 2 hours, present at 8 hours [1] | Chlorpheniramine [1] |

| Efficacy (100 mg single dose) | 64%, 49%, 56%, and 51% reduction in wheal area at 8, 12, 16, and 20 hrs, respectively [1] | --- |

| Plasma Concentration (100 mg single dose) | 4.04, 2.77, 1.88, and 1.44 µmol/L at 8, 12, 16, and 20 hrs, respectively [1] | --- |

| Proposed Dosing | Daily or twice-daily dosing with 100 mg suggested to be adequate [1] | --- |

Detailed Experimental Protocols

The search results provide details on several key experimental methodologies used to characterize Temelastine.

Protocol: In Vitro Histamine Receptor Antagonism (Guinea Pig Trachea)

This protocol assessed the potency and mechanism of action [2].

- Tissue Preparation: Guinea pig trachea is isolated and suspended in an organ bath containing oxygenated physiological solution.

- Contraction Induction: Cumulative concentrations of histamine are added to the bath to induce contractions and establish a control concentration-response curve.

- Antagonist Testing: The tissue is incubated with varying concentrations of Temelastine (e.g., 10⁻⁹ M to 10⁻⁷ M) for a set period.

- Challenge Repeat: The histamine concentration-response curve is re-established in the presence of the antagonist.

- Data Analysis: The rightward shift of the histamine curve is analyzed to calculate the antagonist's affinity, expressed as pKB (e.g., 9.5 for Temelastine).

Protocol: In Vivo Antigen-Induced Bronchoconstriction (Allergic Dog Model)

This model evaluated efficacy against allergen-provoked responses [2].

- Animal Model: Anesthetized mongrel dogs with a native allergy to Ascaris suum antigen.

- Antigen Challenge: Increasing aerosol concentrations of the antigen are administered to induce bronchospasm, measured as an increase in pulmonary airflow resistance.

- Drug Intervention: Animals are pretreated with an aerosolized formulation of Temelastine (1% solution; 50 tidal breaths) prior to the antigen challenge.

- Outcome Measurement: The magnitude of bronchospasm (increase in resistance) in drug-treated animals is compared to control groups to determine the percent inhibition.

Protocol: Clinical Skin Wheal Test (Human Pharmacodynamics)

This study quantified the time-course and dose-response of H1-blockade in humans [1].

- Study Design: Randomized, double-blind, controlled trial.

- Procedure: Cutaneous histamine wheals are induced in subjects (e.g., via puncture test) before and at scheduled intervals after oral administration of Temelastine (50, 100, 200 mg) or a control (e.g., chlorpheniramine 4 mg).

- Measurement: The area of the wheal reaction is measured planimetrically.

- Data Analysis: The percentage reduction in wheal area relative to baseline is calculated for each dose and time point to determine onset, magnitude, and duration of action.

Mechanism of Action and Signaling

As a competitive H1-receptor antagonist, Temelastine works by blocking the histamine signaling pathway. The diagram below illustrates this mechanism and the experimental workflow for its characterization.

This diagram shows how Temelastine blocks the H1 receptor to prevent histamine-induced effects, which were validated through specific experimental assays [2] [1] [3].

Guidance for Further Research

The search results indicate that Temelastine was an investigational compound in the 1980s, and its current development status is unclear. To proceed:

- Verify Current Status: Check current regulatory and clinical trial databases (e.g., ClinicalTrials.gov, EMA, FDA) using "Temelastine" and "SK&F 93944" as keywords.

- Investigate Discontinuation: The absence of recent literature suggests development may have been halted. Searching for patent filings or internal company reports from GlaxoSmithKline (the successor to Smith, Kline & French) may provide reasons.

- Explore Related Compounds: Research on Temelastine may have contributed to the development of later non-sedating antihistamines like loratadine or cetirizine [4].

References

- 1. Temelastine, a new H - 1 receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of SK&F 93944 (Temelastine), a potent histamine H1- receptor ... [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/immunology-and-microbiology/ histamine ... [sciencedirect.com]

- 4. - Wikipedia H 1 antagonist [en.wikipedia.org]

Framework for Profiling a Developmental Compound

For any investigational compound, the core information can be structured into several key areas. The table below outlines these components, which are essential for a technical guide or whitepaper.

| Information Category | Description & Purpose | Examples from Search Results |

|---|---|---|

| Mechanism of Action (MoA) | Identifies the specific molecular target and biological pathway the compound modulates [1]. | A drug in development inhibits histone deacetylase 6 (HDAC6) to target cancer and neurological disorders [2]. |

| Research & Development Status | Tracks the compound's stage in the clinical development pipeline (e.g., Phase I, II, III) [3]. | A novel CAR therapy for solid tumors is in pre-clinical stages, with researchers seeking industry partners for co-development [4]. |

| Key Applications & Indications | Defines the diseases or conditions the compound is being developed to treat. | Therapies in development target specific conditions like non-alcoholic steatohepatitis (NASH) and drug-resistant epilepsy [4]. |

| Experimental Data & Protocols | Includes quantitative results (IC50, efficacy in models) and detailed methods for key experiments (e.g., cell-based assays, animal models). | A small molecule inhibitor for cytokine storms showed 100% survival in preclinical models when combined with an antiviral [4]. |

| Signaling Pathways | Diagrams the biochemical pathway of the target to visualize the compound's site of action and potential downstream effects. | Research into inflammatory diseases focuses on blocking the RAGE receptor signaling pathway [4]. |

Example: Documenting a Mechanism of Action

Since the MoA is foundational, creating a clear diagram of the targeted signaling pathway is a critical part of a technical guide. The following is a generic example based on common pathways described in the search results [5] [1].

Generic signaling pathway initiated by an extracellular ligand, common in cancer and inflammatory diseases [5] [1].

Strategies to Locate Specific Compound Information

If you need to continue your search for "linetastine," here are some focused strategies:

- Verify the Name: Double-check the spelling of "this compound." Consider similar-sounding names or standard International Nonproprietary Name (INN) stems (e.g., "-tinib" for kinase inhibitors, "-mab" for monoclonal antibodies).

- Search Professional Databases: Query specialized databases like PubMed, ClinicalTrials.gov, Google Patents, and the pipeline trackers of major pharmaceutical companies (e.g., Lilly) [3].

- Broaden Your Search: If the compound name yields no results, try searching for its suspected molecular target (e.g., a specific kinase, receptor) or the disease area you are interested in. The innovations listed in the search results [4] can give you ideas about current active research areas.

References

- 1. The Ultimate Guide to Cell Signaling Pathways [numberanalytics.com]

- 2. Ricolinostat | Drug Developments | Pipeline Prospector [pharmacompass.com]

- 3. Clinical Development Pipeline | Medicines in Development [lilly.com]

- 4. Top 25 innovations for , identified by the global R&D community [inpart.io]

- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

linetastine discovery and development

Linetastine Technical Profile

The table below summarizes the key information available on this compound. Please note that its development was discontinued over 15 years ago, which limits the availability of recent or detailed data [1].

| Profile Aspect | Technical Details |

|---|---|

| Alternative Names | Linazolast; TMK 688; YM 257 [1] |

| Originator/Developer | Terumo; Yamanouchi [1] |

| CAS Registry Number | 159776-68-8 [2] |

| Molecular Formula | C35H40N2O6 [2] |

| Molecular Weight | 584.7 g/mol [2] |

| Mechanism of Action | 5-Lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1] [2] |

| Primary Pharmacological Effect | Inhibits leukotriene production [2] |

| Therapeutic Area | Antiasthmatics [1] |

| Highest Development Phase | Discontinued (for Allergic rhinitis; Asthma; Atherosclerosis; Peptic ulcer; Skin cancer; Thrombosis) [1] |

| Latest Information Update | 22 November 2007 [1] |

Experimental Research and Key Findings

Published research indicates that this compound was investigated for its ability to inhibit leukotriene B4 (LTB4), a key inflammatory mediator [3]. One 1996 study specifically explored the ability of this compound (TMK688) to inhibit LTB4 synthesis, which is consistent with its documented mechanism as a 5-lipoxygenase inhibitor [3].

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, based on its known mechanism of action.

This compound inhibits the 5-LOX enzyme and histamine receptors to block inflammation.

Information Limitations and Further Research

The most significant challenge in creating a detailed guide is the discontinued status of this compound. The most recent definitive update on its status is from 2007 [1]. Information on its discovery, pre-clinical studies, and specific clinical trial data is not available in the public domain through this search.

For further investigation, you may consider:

- Specialized Scientific Databases: Access to deeper analysis may require subscription-based pharmaceutical intelligence platforms like AdisInsight [1] or chemical vendor databases [2].

- Patent Literature: Searching for the original patent documents using the compound's CAS number (159776-68-8) or its developer (Terumo) could yield more technical details about its synthesis and early testing [2].

References

Pharmacodynamic and Preclinical Profile

The quantitative data primarily comes from a 1996 study that established linetastine's dual mechanism of action. The table below summarizes the key experimental findings [1].

| Parameter | Finding | Experimental System |

|---|---|---|

| Mechanism of Action | 5-lipoxygenase inhibitor & H1 antihistamine | N/A |

| LTB4 Inhibition (IC₅₀) | 1.2 x 10⁻⁷ mol/L (this compound), 8.6 x 10⁻⁸ mol/L (Metabolite TMK777) | Calcium ionophore-stimulated human leukocytes |

| LTC4 Inhibition (IC₅₀) | 1.5 x 10⁻⁷ mol/L (this compound), 7.1 x 10⁻⁸ mol/L (Metabolite TMK777) | Calcium ionophore-stimulated human leukocytes |

| Antihistamine Activity (pD₂) | 7.28 (this compound), 7.98 (Metabolite TMK777) | Histamine-induced contraction of isolated guinea-pig trachea |

| In Vivo Efficacy | Inhibition of leukotriene production & histamine-induced bronchoconstriction at 1-10 mg/kg p.o. | Actively sensitized guinea-pig model |

| Duration of Action | Effect lasted >16 h (leukotriene inhibition) and >24 h (bronchoconstriction inhibition) | Actively sensitized guinea-pig model |

| Tachyphylaxis | No observed tachyphylaxis or cumulative effect with 7-day repeated dosing | Actively sensitized guinea-pig model |

Detailed Experimental Protocols

The core findings are based on specific in vitro and in vivo methodologies [1].

In Vitro Assays

- Leukotriene Inhibition: Human leukocytes were stimulated with a calcium ionophore (A23187). The production of Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4) was measured, likely via radioimmunoassay (RIA) or enzyme immunoassay (EIA), to determine the concentration of drug required for 50% inhibition (IC₅₀).

- Antihistamine Activity: Isolated guinea-pig tracheal chains were suspended in organ baths. Contractions were induced by histamine, and the ability of this compound to inhibit this contraction was measured, yielding a pD₂ value (negative logarithm of the molar concentration that causes 50% inhibition).

In Vivo Model

- Guinea-Pig Asthma Model: Guinea-pigs were actively sensitized with ovalbumin. The drug was administered orally, and its effects were evaluated by measuring:

- The increase in respiratory resistance during the late asthmatic response.

- The levels of LTB4 and LTC4 in the lung.

- Protection against histamine-induced bronchoconstriction.

Mechanism of Action and Signaling

This compound exerts its effects through two primary pathways, which can be visualized in the following diagram.

This diagram illustrates this compound's dual mechanism: inhibition of 5-Lipoxygenase (5-LOX) to reduce leukotriene synthesis, and blockade of the H1 receptor to prevent histamine-mediated effects.

Important Limitations and Context

When interpreting this data, several critical limitations must be considered:

- Discontinued Drug: this compound's development was halted for all indications, including asthma and allergic rhinitis [2]. The most recent information update was in 2007.

- Preclinical Data: The pharmacokinetic and efficacy data summarized here are primarily from animal models (guinea pigs) and in vitro systems [1]. Key parameters that are standard in a pharmacokinetic profile—such as human absorption, distribution, protein binding, metabolism, half-life, and clearance—are not available in the public domain.

- Comparative Efficacy: The 1996 study indicates that this compound and its active metabolite, TMK777, were more potent than azelastine in inhibiting leukotriene release in vitro, though azelastine showed greater potency as an antihistamine in the tracheal contraction assay [1].

Future Research and Modern Context

While this compound is no longer in development, its documented mechanism remains relevant. Modern DMPK research focuses on areas like model-informed drug development, the use of endogenous biomarkers for drug-drug interactions, and applying artificial intelligence to predict clearance [3] [4]. For a drug with a profile similar to this compound, current approaches would heavily utilize in vitro to in vivo extrapolation and PBPK modeling to fill data gaps.

References

- 1. 5-Lipoxygenase inhibitory and antihistamine activities of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. - AdisInsight this compound [adis.springer.com]

- 3. Recent advances in the translation of drug metabolism and ... [pmc.ncbi.nlm.nih.gov]

- 4. New Trends in Drug Pharmacokinetics and Metabolism ... [mdpi.com]

Core Pharmacodynamics of Linetastine

Linetastine (also known as TMK-688) is characterized by a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2] [3]. This combination is responsible for its investigated use in conditions like asthma, atherosclerosis, and peptic ulcers [1] [2].

The table below summarizes the key quantitative data from foundational studies:

| Pharmacodynamic Aspect | Experimental System | Result / Value | Comparative Agent (Azelastine) |

|---|---|---|---|

| 5-LOX Inhibition (LTB4) | Human leukocytes (IC50) | 1.2 x 10-7 mol/L [3] | > 1 x 10-5 mol/L [3] |

| 5-LOX Inhibition (LTC4) | Human leukocytes (IC50) | 1.5 x 10-7 mol/L [3] | > 1 x 10-5 mol/L [3] |

| Active Metabolite (TMK777) LTB4 | Human leukocytes (IC50) | 8.6 x 10-8 mol/L [3] | Not applicable |

| Histamine Receptor Antagonism | Guinea-pig trachea (pD2) | 7.28 [3] | 8.07 [3] |

| In Vivo Efficacy (Leukotriene) | Actively sensitized guinea-pigs | 1-10 mg/kg (p.o.), >16h duration [3] | 10 mg/kg had no effect [3] |

| In Vivo Efficacy (Bronchoconstriction) | Guinea-pigs | 1-10 mg/kg (p.o.), >24h duration [3] | 0.32 mg/kg (p.o.) was active [3] |

Experimental Workflow & Mechanism of Action

The primary studies on this compound employed a standard pharmacological approach to establish its dual activity. The following diagram illustrates the logical workflow and key signaling pathways involved in these experiments.

The diagram above shows how this compound's dual mechanism was tested. Key experimental systems included:

- In Vitro Assays: The 5-LOX inhibitory activity was confirmed by measuring the inhibition of leukotriene (LTB₄ and LTC₄) release from calcium ionophore-stimulated human peripheral leukocytes [3]. The antihistamine activity was determined by its ability to inhibit histamine-induced contraction of isolated guinea-pig tracheal strips [3].

- In Vivo Models: The compound's efficacy was demonstrated in actively sensitized guinea-pigs, where oral administration inhibited the increase in lung leukotrienes during a late asthmatic response. It also dose-dependently inhibited histamine-induced bronchoconstriction in guinea-pigs [3].

Important Limitations and Status

It is crucial for researchers to note that This compound has been discontinued from clinical development for all listed indications, including asthma, allergic rhinitis, and atherosclerosis [1]. The most recent information update found in the search results was from 2007 [1], and the key pharmacodynamic study was published in 1996 [3]. Therefore, the available data is not current, and its clinical relevance is limited to historical and mechanistic understanding.

References

Established Experimental Protocol for Asthma Research

The methodology below, adapted from a recent 2024 study, details a protocol for inducing and measuring airway narrowing (a key feature of asthma) in a controlled setting. This protocol is particularly relevant for studying triggers like exercise and cold air [1] [2].

This diagram illustrates the sequential and parallel steps of an experimental protocol used to study airway narrowing in asthma.

The table below summarizes the core elements of this experimental protocol:

| Aspect | Protocol Detail | Purpose & Rationale |

|---|---|---|

| Study Design | Randomized cross-over [1] | Participants undergo all conditions in random order; increases statistical power and controls for inter-individual variability. |

| Intervention | 10-min seated rest followed by 10-min cycling on a stationary bike [1] | Standardized exercise trigger to induce airway narrowing in a controlled manner. |

| Environmental Conditions | Room temperatures of 0°C, 10°C, and 20°C [1] | Tests the interaction between exercise and cold air, a common real-world asthma trigger. |

| Recovery Period | 30-minute interval between temperature transitions [1] | Ensures lung function returns to baseline before the next test, preventing carryover effects. |

| Objective Lung Function | Forced Oscillation Technique (FOT) [1] | A sensitive method that requires only passive breathing, ideal for measuring subtle airway narrowing. Key parameters:

- R5: Total respiratory resistance.

- X5: Elastic recoil of peripheral airways.

- Ax: Area of reactance, indicates peripheral airway narrowing.

- Fres: Resonance frequency. | | Subjective Symptoms | Modified Borg Scale for shortness of breath, chest tightness, and dyspnea [2] | Quantifies patient-reported symptoms to correlate physiological changes with perceived discomfort. |

Key Signaling Pathways in Asthma & Potential Therapeutic Targets

Since "linetastine" was not identified, the following summarizes prominent signaling pathways in asthma that are active areas for drug development. Targeting these pathways is a key strategy for new asthma therapies [3].

This diagram outlines core signaling pathways involved in asthma pathogenesis, highlighting potential molecular targets for therapy.

The table below details these pathways and their roles in asthma:

| Pathway/Target | Key Components | Role in Asthma Pathogenesis | Therapeutic Targeting Approach |

|---|---|---|---|

| IL-4/IL-13/JAK/STAT-6 [3] | IL-4, IL-13, Type I/II IL-4 receptors, JAK enzymes, STAT6 transcription factor. | Central driver of Th2-high asthma: induces IgE production, eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness (AHR) [3]. | Monoclonal antibodies against IL-4Rα, IL-13; JAK inhibitors; small molecules targeting STAT6 dimerization or phosphorylation [3]. |

| Epithelial-derived Cytokines (Alarmins) [3] | TSLP, IL-33. | Initiate and amplify type 2 immune responses by activating dendritic cells and innate lymphoid cells (ILC2s), leading to Th2 cell activation [3]. | Anti-TSLP (Tezepelumab), anti-IL-33 therapies have shown efficacy in reducing exacerbations and improving lung function [3]. |

| Adiponectin Signaling [3] | Adiponectin, AdipoR1/R2 receptors, AMPK, NF-κB. | Obesity-associated asthma: Low adiponectin levels are linked to increased AHR, inflammation, and oxidative stress. Activation is anti-inflammatory [3]. | Potential for therapeutics that activate AdipoR1/R2 or AMPK to reduce NF-κB-driven inflammation [3]. |

| STAT3 Pathway [4] | STAT3 transcription factor. | Promotes airway inflammation by supporting the development of Th17 cells and the production of Th2 cytokines. Specific knockout in airway epithelial cells reduces inflammation [4]. | Preclinical evidence shows inhibitors (e.g., Shikonin) can reduce asthma phenotypes by blocking STAT3 phosphorylation and nuclear translocation [4]. |

Suggestions for Further Research

To continue your investigation, you may find it helpful to:

- Verify the compound name: Double-check the spelling of "this compound." It is possible the compound has a different standard naming convention (e.g., a code like RO-123456).

- Explore broader databases: Search specialized chemical and pharmaceutical databases (e.g., CAS Registry, PubChem) using the compound's molecular structure or alternative identifiers.

- Consult related pathways: Investigate compounds that target the pathways outlined above, such as JAK-STAT inhibitors or STAT3 inhibitors, as they represent a major frontier in asthma therapeutic research.

References

- 1. Designing and validating an experimental to induce airway... protocol [pmc.ncbi.nlm.nih.gov]

- 2. Designing and validating an experimental to induce airway... protocol [biomedical-engineering-online.biomedcentral.com]

- 3. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin alleviates asthma phenotypes in mice via an airway ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Early Research of TMK777

The table below summarizes the core identifying information and early research contexts for TMK777 found in the search results:

| Property | Description |

|---|---|

| CAS Number | 101619-11-8 [1] |

| Chemical Name | 1-[2-[[5-(3-Methoxy-4-hydroxyphenyl)-1-oxo-2,4-pentadienyl]amino]ethyl]-4-(diphenylmethoxy)piperidine [1] |

| Primary Biological Role | Inhibitor of 5-lipoxygenase (5-LOX), an enzyme in the leukotriene biosynthesis pathway [2] [3]. |

| Reported Research Contexts | • Investigation of Endothelium-Derived Relaxing Factor (EDRF) generation [4] [2]. • Study of antiallergic actions [3]. |

Based on the research, a key documented mechanism of action for TMK777 is the inhibition of the 5-lipoxygenase (5-LOX) pathway [2] [3]. The following diagram illustrates this pathway and the point of inhibition.

Diagram of TMK777 inhibiting the 5-Lipoxygenase pathway to block leukotriene production.

Information Gaps and Current Data Limitations

The search results reveal significant limitations for creating a contemporary, in-depth guide:

- No Direct Link to Linetastine: The search results do not establish a metabolic relationship between a drug called "this compound" and TMK777. The compound "TMK777" appears in early pharmacology literature primarily as a research tool for studying 5-lipoxygenase [4] [2] [3].

- Outdated Research: The primary research articles focusing specifically on TMK777 are from 1989 and 1992 [4] [2]. There is a lack of recent, high-impact studies on this specific compound in the searched biomedical literature.

- Lack of Requested Details: The available information does not contain the detailed experimental protocols, quantitative data, or modern signaling pathway details needed for the technical guide you require. The compound "TMK" in more recent papers (e.g., [5]) refers to "Transmembrane Kinase" in plant biology, which is unrelated to TMK777.

Suggestions for Further Research

Given the gaps in the search results, you may need to adjust your research strategy to find more comprehensive information:

- Verify Compound and Context: Double-check the exact spelling of "this compound" and its connection to TMK777. It is possible the compound has an alternative name or code.

- Consult Specialized Databases: Use the provided CAS Number (101619-11-8) to search dedicated chemical and pharmaceutical databases like PubChem, ChemSpider, or integrity. These platforms often aggregate biological activity, metabolism, and safety data from a wider range of sources.

- Explore the Metabolic Pathway: Focus your search on the 5-lipoxygenase pathway and leukotriene inhibitors broadly. This may lead you to more modern research and drug development efforts in this area, even if they do not mention the specific code "TMK777".

References

- 1. | 101619-11-8 TMK 777 [chemicalbook.com]

- 2. Possible involvement of 5-lipoxygenase products in the generation of... [pubmed.ncbi.nlm.nih.gov]

- 3. | Semantic Scholar TMK 777 [semanticscholar.org]

- 4. Role of lipoxygenase and cytochrome P-450 in production of... [pubmed.ncbi.nlm.nih.gov]

- 5. TMK-based cell-surface auxin signalling activates cell-wall ... [nature.com]

Linetastine: Mechanisms and General Assay Approaches

Linetastine (TMK-688) is a dual-action compound that acts as a 5-lipoxygenase (5-LOX) inhibitor and a histamine antagonist [1] [2]. It inhibits the production of leukotrienes and antagonizes the effects of histamine, which is why it has been used in studies related to asthma, atherosclerosis, and peptic ulcers [2].

The table below summarizes the core mechanisms of action for this compound:

| Mechanism of Action | Biological Function | Relevant Assay Type |

|---|---|---|

| 5-Lipoxygenase (5-LOX) Inhibition [2] | Blocks the enzyme responsible for producing pro-inflammatory leukotrienes from arachidonic acid. | Enzyme activity assays (e.g., colorimetric/fluorometric). |

| Histamine Receptor Antagonism [1] [2] | Blocks the cellular effects of histamine, likely at the H1 receptor. | Cell-based receptor binding and functional assays. |

| Inhibition of Leukotriene Release [1] | Suppresses the release of leukotrienes B4 and C4 from calcium ionophore-stimulated human leukocytes. | Cell-based assays using immune cells (e.g., leukocytes). |

General Principles for Designing this compound In Vitro Assays

While specific protocols for this compound are not available in the search results, you can design experiments based on its known mechanisms and standard laboratory methods. The following diagram outlines a logical workflow for assessing its dual activity.

Suggested Experimental Protocols

Based on general cell biology methods [3] and this compound's described actions [1] [2], here are frameworks for key experiments:

Leukotriene Release Inhibition from Human Leukocytes

- Cell Preparation: Isolate primary human leukocytes from fresh blood samples using density gradient centrifugation.

- Treatment: Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 30-60 minutes).

- Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and trigger leukotriene synthesis [1].

- Measurement: Collect the supernatant after stimulation. Quantify the levels of leukotrienes B4 and C4 using specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Viability and Cytotoxicity Assessment It is crucial to confirm that any observed inhibitory effects are not due to compound toxicity. You can use standardized viability assays [3]:

- Colorimetric Assays (e.g., MTT, MTS, XTT): These measure the metabolic activity of cells. Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan product. The intensity of the color, measured with a spectrophotometer, is proportional to the number of viable cells.

- Dye Exclusion Assays (e.g., Trypan Blue): This simple method distinguishes live from dead cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue under a microscope.

References

Comprehensive Application Notes and Protocols: Linetastine Profiling in Calcium Ionophore-Stimulated Leukocyte Models

Introduction and Mechanism of Action

Linetastine (TMK688) represents a unique class of dual-action therapeutic agents that simultaneously targets two key inflammatory pathways involved in allergic and asthmatic responses. This 4-diphenylmethoxypiperidine derivative exhibits both potent 5-lipoxygenase inhibitory activity and significant antihistamine properties, making it particularly valuable for researching combinatorial approaches to inflammatory mediation. The molecular structure of this compound, specifically 1-[¿5'-(3"-methoxy-4"-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl¿ aminoethyl]-4-diphenylmethoxypiperidine (CAS 110501-66-1), enables its unique pharmacodynamic profile, allowing it to intervene at multiple points in the inflammatory cascade [1].

The calcium ionophore-stimulated leukocyte model serves as a well-established experimental system for investigating compounds with potential anti-inflammatory properties, particularly those targeting the arachidonic acid pathway. Calcium ionophore A23187 acts as a highly selective calcium ion carrier that forms stable complexes with Ca²⁺ ions, facilitating their transport across cell membranes and thereby directly stimulating leukocytes to activate the 5-lipoxygenase pathway essential for leukotriene synthesis [2]. This experimental model is especially relevant for studying this compound as the ionophore bypasses receptor-mediated activation, directly triggering the intracellular enzymatic cascade that the compound inhibits, thus providing a direct assessment of its mechanistic effects on leukotriene biosynthesis independent of upstream receptor signaling events [1] [3].

Quantitative Profiling Data

In Vitro Inhibition Potency

Table 1: In vitro inhibitory effects of this compound and metabolites on calcium ionophore-stimulated human leukocytes

| Compound | IC₅₀ LTB₄ (mol/L) | IC₅₀ LTC₄ (mol/L) | pD₂ Value (Guinea Pig Trachea) |

|---|---|---|---|

| This compound | 1.2 × 10⁻⁷ | 1.5 × 10⁻⁷ | 7.28 |

| TMK777 (Metabolite) | 8.6 × 10⁻⁸ | 7.1 × 10⁻⁸ | 7.98 |

| Azelastine | >1 × 10⁻⁵ | >1 × 10⁻⁵ | 8.07 |

The quantitative data clearly demonstrates this compound's potent inhibition of both leukotriene B₄ (LTB₄) and leukotriene C₄ (LTC₄) release from calcium ionophore-stimulated human leukocytes, with its active metabolite TMK777 showing even greater potency in both assays. The metabolite TMK777 exhibits approximately 1.4-fold greater potency against LTB₄ production and 2.1-fold greater potency against LTC₄ production compared to the parent compound [1]. Importantly, this compound shows significantly superior efficacy in inhibiting 5-lipoxygenase compared to azelastine, another antiallergic drug with antihistamine properties, which demonstrated minimal leukotriene inhibition even at concentrations above 10⁻⁵ mol/L [1]. The pD₂ values from the guinea pig trachea contraction assays further confirm that both this compound and its metabolite possess substantial antihistamine activity, though slightly less than that observed with azelastine [1].

In Vivo Efficacy Profiling

Table 2: In vivo effects of this compound in sensitized guinea-pig models

| Parameter | Dose (mg/kg p.o.) | Effect | Duration |

|---|---|---|---|

| Leukotriene Inhibition (Lungs) | 1-10 | Inhibition of LTB₄ and LTC₄ production during late asthmatic responses | >16 hours (at 3.2 mg/kg) |

| Histamine-induced Bronchoconstriction | 1-10 | Dose-dependent inhibition | >24 hours |

| Repeated Administration (7 days) | 0.32-3.2 | Equivalent efficacy to single dose | Not tachyphylactic or cumulative |

The in vivo studies conducted in actively sensitized guinea-pigs demonstrate this compound's significant dose-dependent inhibition of both leukotriene production in lung tissues and histamine-induced bronchoconstriction [1]. The extended duration of action is particularly noteworthy, with effects persisting for more than 16 hours on leukotriene inhibition and over 24 hours on histamine-induced bronchoconstriction at a dose of 3.2 mg/kg [1]. Furthermore, repeated oral administration studies confirmed that this compound's effects remain consistent over time without developing tachyphylaxis (rapidly diminishing response to repeated drug administration) or demonstrating cumulative effects, suggesting a stable pharmacological profile suitable for chronic inflammatory conditions [1].

Experimental Protocols

Leukocyte Isolation and Stimulation Protocol

Human leukocyte isolation begins with collection of fresh venous blood from healthy donors using heparinized vacuum containers. The blood is mixed with dextran sedimentation solution (6% w/v in saline) at a 4:1 blood:dextran ratio and allowed to settle for 30-45 minutes at room temperature. The leukocyte-rich plasma layer is then carefully transferred to centrifuge tubes and subjected to density gradient centrifugation using Ficoll-Hypaque (density 1.077 g/mL) at 400 × g for 25 minutes at 20°C. The resulting polymorphonuclear leukocyte (PMN) band is collected and subjected to hypotonic lysis of residual erythrocytes using cold 0.2% NaCl solution for 30 seconds, followed by restoration of isotonicity with 1.6% NaCl solution. The purified leukocytes are washed twice and resuspended in Hanks' Balanced Salt Solution (HBSS) containing 1 mM calcium chloride at a density of 2-5 × 10⁶ cells/mL [1] [3].

For the calcium ionophore stimulation, prepare a stock solution of calcium ionophore A23187 at 10 mM in dimethyl sulfoxide (DMSO), with subsequent dilutions in HBSS to achieve the working concentration of 10 µM. Add the ionophore solution to the leukocyte suspension at a 1:10 ratio, followed by incubation at 37°C for 15 minutes with gentle agitation. The reaction is terminated by placing the tubes on ice and adding ice-cold phosphate-buffered saline (PBS). The supernatant is collected following centrifugation at 300 × g for 10 minutes at 4°C and stored at -80°C for subsequent leukotriene quantification [3].

This compound Inhibition Assay Protocol

Prepare This compound stock solutions at 10 mM concentration in DMSO, with serial dilutions in assay buffer to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M. Pre-incubate the leukocyte suspension with this compound or vehicle control for 15 minutes at 37°C prior to the addition of calcium ionophore A23187. Include appropriate controls including non-stimulated cells (background control), stimulated cells without inhibitor (maximum response control), and reference compound controls (such as azelastine for comparison) [1].

For time-course studies, remove aliquots of the reaction mixture at 2, 5, 10, and 15 minutes post-stimulation to establish the kinetics of leukotriene release and inhibition. To evaluate metabolite activity, prepare the active metabolite TMK777 (CAS 101619-11-8) using identical dilution schemes and include in parallel assays [1].

Calcium Ionophore Specificity and Mechanism

The calcium ionophore A23187 (also known as calcimycin) is produced by fermentation of Streptomyces chartreusensis and functions as a highly selective divalent cation carrier with particular affinity for calcium ions [2]. The ionophore forms stable complexes with Ca²⁺ that freely pass through cell membranes, effectively increasing intracellular calcium concentrations without engaging receptor-mediated signaling pathways. This direct elevation of cytosolic calcium activates cytosolic phospholipase A₂ (cPLA₂), which releases arachidonic acid from membrane phospholipids, and simultaneously translocates 5-lipoxygenase to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP) to initiate the conversion of arachidonic acid to leukotrienes [2] [3].

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Signaling Pathway

Diagram 1: Calcium ionophore-induced leukotriene biosynthesis pathway and this compound inhibition site. The diagram illustrates how calcium ionophore A23187 transports extracellular calcium into the cell, triggering the enzymatic cascade that leads to leukotriene production through 5-lipoxygenase, which is specifically inhibited by this compound.

The signaling pathway initiated by calcium ionophore A23187 begins with the transport of extracellular calcium into the cytosol, significantly elevating intracellular calcium concentrations. This calcium surge activates cytosolic phospholipase A₂ (cPLA₂), which hydrolyzes membrane phospholipids to release arachidonic acid - the key substrate for eicosanoid synthesis [2] [3]. The increased calcium levels also facilitate the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane where it interacts with 5-lipoxygenase-activating protein (FLAP). The 5-lipoxygenase enzyme then catalyzes the conversion of arachidonic acid to leukotriene A₄ (LTA₄), an unstable epoxide intermediate that serves as the precursor for both LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) [1] [3]. This compound intervenes in this pathway by directly inhibiting 5-lipoxygenase activity, thereby preventing the formation of all downstream leukotrienes regardless of the stimulus that initiated the cascade.

Experimental Workflow for this compound Profiling

Diagram 2: Complete experimental workflow for evaluating this compound in calcium ionophore-stimulated leukocyte models. The flowchart details the sequential steps from leukocyte isolation through final leukotriene quantification, highlighting key intervention points with this compound and calcium ionophore stimulation.

The comprehensive experimental workflow for profiling this compound begins with human leukocyte isolation using dextran sedimentation and density gradient centrifugation to obtain a purified population of polymorphonuclear leukocytes [1]. Following hypotonic lysis to remove residual erythrocytes and resuspension in calcium-containing buffer, the cells are pre-incubated with this compound at varying concentrations to allow for inhibitor engagement with cellular targets before activation [1]. The critical stimulation step employs calcium ionophore A23187 at 10 µM concentration to directly activate the 5-lipoxygenase pathway independent of membrane receptor signaling, followed by a precise incubation period to allow for leukotriene synthesis and release [1] [3]. The reaction is rapidly terminated by ice-cold incubation and centrifugation to separate cells from supernatant, with the final step involving quantitative analysis of LTB₄ and LTC₄ levels using appropriate immunoassay or chromatographic methods to determine the extent of this compound-mediated inhibition [1].

Data Analysis and Interpretation

Leukotriene Quantification Methods

For accurate quantification of LTB₄ and LTC₄, employ specific enzyme immunoassay (EIA) systems with sensitivity thresholds of at least 10 pg/mL according to manufacturer protocols. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm provides complementary quantification with superior specificity. Calculate the percentage inhibition for each this compound concentration using the formula:

% Inhibition = [1 - (LTₓ treated - LTₓ background) / (LTₓ maximum - LTₓ background)] × 100

where LTₓ represents either LTB₄ or LTC₄ concentrations, "background" refers to non-stimulated control levels, "maximum" represents stimulated cells without inhibitor, and "treated" indicates stimulated cells with this compound [1].

Generate dose-response curves by plotting percentage inhibition against the logarithm of this compound concentration and fit using four-parameter logistic nonlinear regression to determine IC₅₀ values with 95% confidence intervals. Compare curve fitting using the F-test to determine the most appropriate regression model [1].

Statistical Analysis and Quality Controls

Implement appropriate statistical analyses including one-way ANOVA with post-hoc Dunnett's test for multiple comparisons against control groups, with significance defined as p < 0.05. All experiments should be performed with a minimum of n=6 independent replicates using leukocytes from different donors to account for biological variability [1].

Include comprehensive quality control measures such as:

- Z-factor determination for assay quality assessment (>0.5 indicates excellent assay window)

- Reference compound validation using known 5-lipoxygenase inhibitors

- Cell viability assessment via trypan blue exclusion (>95% viability required)

- Calcium ionophore activity verification using fluorometric calcium flux assays

Research Applications and Extensions

Asthma and Inflammation Research Applications

The This compound-calcium ionophore leukocyte model provides a robust platform for investigating pathophysiological mechanisms in allergic asthma and other leukotriene-mediated inflammatory conditions. The model is particularly valuable for studying late-phase asthmatic responses characterized by leukotriene-driven bronchoconstriction and inflammatory cell infiltration [1]. Research applications include:

- Mechanistic studies of dual-action anti-inflammatory compounds targeting both 5-lipoxygenase and histamine pathways

- Comparative profiling of novel compounds against established therapeutics like azelastine

- Temporal response characterization for drug duration of action and potential development of tolerance

- Metabolite activity assessment to understand biotransformation effects on therapeutic efficacy

The demonstrated in vivo efficacy in guinea-pig models of antigen-induced asthma supports the translational relevance of findings from this in vitro system, particularly for preclinical development of anti-asthmatic therapeutics [1].

Protocol Adaptations and Extensions

The core protocol can be adapted for specialized research applications through several modifications:

- Time-course extensions: For investigation of compound kinetics, extend sampling timepoints to 30, 60, and 120 minutes to assess stability of inhibition

- Cell type specificity: Compare responses between isolated neutrophils, monocytes, and eosinophils to identify cell-type specific effects

- Calcium flux measurements: Incorporate fluorometric calcium indicators (e.g., Fura-2 AM) to quantify intracellular calcium changes alongside leukotriene measurements

- Gene expression analysis: Extract RNA for quantification of 5-lipoxygenase and FLAP expression levels following stimulation and inhibition

- Extended profiling: Include assessment of additional inflammatory mediators such as prostaglandins and cytokines for comprehensive inflammatory pathway mapping

Conclusion

The calcium ionophore-stimulated leukocyte model provides a robust, reproducible system for evaluating the dual 5-lipoxygenase inhibitory and antihistamine activities of this compound. The detailed protocols outlined in this document enable comprehensive characterization of this compound's concentration-dependent inhibition of LTB₄ and LTC₄ synthesis, with IC₅₀ values in the nanomolar range demonstrating its potent anti-leukotriene activity. The extended duration of action observed in both in vitro and in vivo studies, coupled with the absence of tachyphylaxis upon repeated administration, positions this compound as a promising therapeutic candidate for leukotriene-mediated inflammatory conditions such as asthma. The experimental approaches detailed herein serve as a standardized framework for profiling compound activities within this important pharmacological class, with particular utility for preclinical drug development and mechanism of action studies.

References

Linetastine: Application Notes and Protocols for Research

Executive Summary

Linetastine (TMK-688) is an investigational compound with dual pharmacological action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2]. These mechanisms work in concert to suppress the production of pro-inflammatory leukotrienes and block the effects of histamine, positioning this compound as a candidate for researching inflammatory and allergic conditions such as asthma, atherosclerosis, and peptic ulcers [1] [2]. The following application notes consolidate the known experimental administration protocols and key pharmacological data to support ongoing research efforts. Note that this compound has been discontinued from clinical development, and all information is intended for research purposes only [3].

Pharmacological Profile and Chemical Identity

Core Chemical Properties

- Molecular Formula: C₃₅H₄₀N₂O₆ [1]

- Molecular Weight: 584.7 g/mol [1]

- CAS Number: 159776-68-8 [1]

- Synonyms: TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [3]

Mechanism of Action

This compound exerts its effects through a dual pathway, as illustrated below.

Quantitative Pharmacological Data

The efficacy of this compound and its active metabolite has been quantified in various experimental models. The table below summarizes key potency data.

Table 1: In Vitro and In Vivo Potency of this compound and its Active Metabolite

| Compound | Assay/Model | Measured Outcome | Potency (IC₅₀ / Effective Dose) | Source |

|---|---|---|---|---|

| This compound | Calcium ionophore-stimulated human leukocytes | LTB4 Inhibition | IC₅₀ = 1.2 x 10⁻⁷ mol/L | [2] |

| This compound | Calcium ionophore-stimulated human leukocytes | LTC4 Inhibition | IC₅₀ = 1.5 x 10⁻⁷ mol/L | [2] |

| TMK777 (Active Metabolite) | Calcium ionophore-stimulated human leukocytes | LTB4 Inhibition | IC₅₀ = 8.6 x 10⁻⁸ mol/L | [2] |

| TMK777 (Active Metabolite) | Calcium ionophore-stimulated human leukocytes | LTC4 Inhibition | IC₅₀ = 7.1 x 10⁻⁸ mol/L | [2] |

| This compound | Actively sensitized guinea pigs | Inhibition of lung leukotriene production | 1-10 mg/kg, p.o. | [2] |

| This compound | Guinea pigs, histamine-induced bronchoconstriction | Antihistamine activity | 1-10 mg/kg, p.o. | [2] |

Experimental Administration Protocols

This section details the administration route and key protocols derived from published literature.

Route of Administration

The established route for this compound in animal studies is oral (p.o.) administration [2]. The studies indicate that the compound is effective via this route, with a long duration of action exceeding 16 hours and up to 24 hours for antihistamine effects [2].

In Vivo Protocol for Asthma Models

The following workflow outlines a standard protocol for evaluating this compound in a sensitized guinea pig model of asthma.

Detailed Procedure:

- Animal Model: Use actively sensitized guinea pigs [2].

- Dosing Regimen:

- Prepare a suitable formulation of this compound for oral gavage.

- Administer this compound at doses ranging from 1 to 10 mg/kg body weight [2].

- For single-dose studies, administer the compound prior to triggering the asthmatic response.

- For repeated-dose studies, administer 1 mg/kg once daily for 7 successive days. The study indicated no tachyphylaxis or cumulative effects [2].

- Challenge and Measurement:

- Trigger the late asthmatic response after compound administration.

- Primary Outcome: Quantify the production of leukotrienes (LTB4 and LTC4) in lung tissue or bronchoalveolar lavage fluid.

- Secondary Outcome: Measure the increase in respiratory resistance.

In Vivo Protocol for Antihistamine Evaluation

Detailed Procedure:

- Animal Model: Guinea pigs [2].

- Dosing:

- Administer this compound orally at 1-10 mg/kg [2].

- For duration studies, monitor the inhibition of histamine-induced bronchoconstriction over 24 hours.

- Challenge and Measurement:

- Expose animals to histamine to induce bronchoconstriction.

- The endpoint is the degree of inhibition of bronchoconstriction by this compound compared to control.

Formulation and Handling

- Solubility: this compound is soluble in DMSO at 50 mg/mL (85.51 mM). Sonication is recommended to achieve complete dissolution [1].

- Storage:

- Powder: -20°C for 3 years.

- In solvent: -80°C for 1 year [1].

Development Status and Considerations

- Status: Discontinued. Development for all indications (asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, thrombosis) was halted [3].

- Key Differentiator: A significant feature of this compound is its ability to inhibit leukotriene production and antagonize histamine effects at almost the same dose, with a long duration of action [2]. Its active metabolite, TMK777, is more potent than the parent compound in vitro [2].

References

Linetastine: Key Properties and Quantitative Data

The table below summarizes the available chemical, storage, and solubility information for Linetastine, compiled from chemical supplier databases and a primary research article [1] [2].

| Property | Specification |

|---|---|

| CAS Number | 159776-68-8 [1] [2] |

| Molecular Formula | C₃₅H₄₀N₂O₆ [1] [2] |

| Molecular Weight | 584.7 g/mol [1] [2] |

| Synonyms | TMK-688, TMK688, YM 257, Linazolast [1] [2] [3] |

| Mechanism of Action | 5-lipoxygenase (5-LOX) inhibitor; Histamine antagonist [1] [2] |

| Research Applications | Asthma, atherosclerosis, peptic ulcers [1] [2] |

| Storage Condition | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [2] |

| Solubility (in DMSO) | 50 mg/mL (85.51 mM) [2] |

Solubility and Solution Preparation For preparing stock solutions in DMSO, you can use the following dilution guide [2]:

| Desired Concentration | Volume to Add per 1 mg of this compound |

|---|---|

| 1 mM | 1.7103 mL |

| 5 mM | 0.3421 mL |

| 10 mM | 0.1710 mL |

| 20 mM | 0.0855 mL |

| 50 mM | 0.0342 mL |

Proposed Experimental Workflow for Solubility Profiling

Since detailed protocols for this compound are unavailable, the diagram below outlines a general workflow for experimental solubility profiling, which you can adapt for this compound.

Research Context and Development Status

Understanding this compound's background can help guide your research strategy.

- Primary Biological Action: this compound is characterized as a 5-lipoxygenase (5-LOX) inhibitor that also acts as a histamine antagonist, inhibiting leukotriene production while blocking histamine effects [1] [2].

- Development Status: According to the AdisInsight profile, this compound has been discontinued from clinical development for several conditions, including allergic rhinitis, asthma, atherosclerosis, and peptic ulcers [3]. This status likely contributes to the scarcity of publicly available detailed experimental data.

Research Recommendations

To compensate for the lack of specific protocols, here are practical steps you can take:

- Leverage Modern Prediction Tools: For initial solubility screening across various solvents, consider using machine learning-based prediction tools like the

fastsolvmodel mentioned in one search result [4]. This can help prioritize solvents for experimental validation. - Adapt General Formulation Protocols: The patent for an inflammatory disease treatment composition [5] describes general methods for creating liposomal formulations containing antihistamines, which could be adapted for this compound.

- Consult Broader Pathway Databases: For constructing signaling pathways, utilize public resources like KEGG, Reactome, and WikiPathways [6]. You can map this compound's known 5-LOX and histamine receptor targets onto relevant pathways such as the Arachidonic Acid Metabolism pathway.

References

- 1. Supplier | CAS 159776-68-8 | AOBIOUS this compound [aobious.com]

- 2. | Histamine Receptor | LTR | Lipoxygenase | TargetMol this compound [targetmol.com]

- 3. - AdisInsight this compound [adis.springer.com]

- 4. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 5. Method and composition for treatment of inflammatory ... [patents.google.com]

- 6. Tools for visualization and analysis of molecular networks ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Protocol for Preparation and Application of Linetastine DMSO Stock Solutions in Research Settings

Introduction to Linetastine and DMSO Solvent Properties

This compound is a small molecule drug characterized as an antihistaminic agent based on the International Nonproprietary Name (INN) stem '-astine' in its name. The compound has a monoisotopic molecular weight of 584.29 Da, which is critical information for accurate molarity calculations during solution preparation [1]. As an antihistamine, this compound likely functions through modulation of histamine receptor activity, potentially targeting one or more of the four known histamine receptor subtypes (H₁, H₂, H₃, or H₄). However, specific pharmacological data and molecular targets for this compound remain limited in publicly available scientific literature, necessitating rigorous experimental controls when working with this compound.

Dimethyl sulfoxide (DMSO) serves as an ideal solvent for research compounds like this compound due to its exceptional properties as a polar aprotic solvent with high boiling point and excellent solvating capabilities for both polar and non-polar compounds [2]. DMSO's ability to penetrate biological membranes makes it particularly valuable for creating stock solutions of experimental compounds intended for cellular studies [3]. This penetration property also necessitates careful handling, as DMSO can enhance the absorption of dissolved substances—including potential contaminants—through the skin [2]. When preparing research compounds, selecting the appropriate DMSO grade is essential for experimental reproducibility and cell viability:

Table: DMSO Grade Specifications for Research Applications

| DMSO Grade | Typical Use Case | Key Characteristics |

|---|---|---|

| Cell Culture Grade / Sterile-Filtered | Working with live cells (in vitro assays) | High purity (>99.9%), sterile-filtered, tested for low endotoxin levels [2] |

| ACS Grade / Reagent Grade | General lab use, chemical synthesis, non-biological assays | Meets American Chemical Society (ACS) standards for purity [2] |

| Spectrophotometry Grade | UV/Vis spectroscopy | High UV transparency to prevent interference with readings [2] |

| Industrial Grade | Cleaning, stripping, non-laboratory applications | Lower purity, contains impurities; unsuitable for research [2] |

Safety Considerations and Storage Stability

Safety Precautions for DMSO Handling

Personal protective equipment (PPE): Always wear appropriate nitrile gloves when handling DMSO, as latex gloves offer inadequate protection. Change gloves immediately if DMSO contact occurs. Safety glasses or goggles are mandatory to prevent eye exposure [2].

Engineering controls: Perform all DMSO handling in a certified chemical fume hood when working with substantial volumes or volatile compounds to prevent vapor inhalation [2].

Skin contact protocol: If DMSO contacts skin, wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing carefully [2].

DMSO purity verification: Always request a Certificate of Analysis (CoA) from suppliers to confirm purity specifications, especially for cell-based studies [4].

Storage Conditions for Stock Solutions

Proper storage conditions are critical for maintaining compound integrity and solution stability:

Table: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Container | Stability Expectation |

|---|---|---|---|

| 100% DMSO (Anhydrous) | Room Temperature (~20-25°C) | Original manufacturer's bottle or glass vial with tight-fitting cap | >1 year when protected from moisture and light |

| Concentrated this compound Stock | -20°C or -80°C (for long-term) | Small-volume aliquots in sterile microcentrifuge tubes | 6-12 months (requires validation) |

| Working Solution (diluted in aqueous buffer) | Use immediately; do not store | Sterile tube or plate | Prepare fresh for each experiment |

Special storage notes: DMSO freezes at approximately 18.5°C (65°F). Freezing and thawing can introduce moisture through condensation, potentially compromising stock solution integrity. For long-term storage, aliquot concentrated stocks into single-use volumes to minimize freeze-thaw cycles [2].

Stock Solution Preparation Protocol

Master Stock Solution Preparation (100 mM)

Materials Required:

- This compound powder (MW: 584.29 g/mol)

- Anhydrous, cell culture-grade DMSO (>99.9% purity) [4] [2]

- Analytical balance (calibrated, 0.01 mg sensitivity)

- Sterile glass vials (2-10 mL capacity) with PTFE-lined caps

- Micropipettes and appropriate tips

- Vortex mixer

- Sonicator (optional, for dissolution enhancement)

Step-by-Step Procedure:

Calculate mass requirement: For 10 mL of 100 mM stock, calculate: (584.29 g/mol × 0.1 mol/L × 0.01 L) = 584.29 mg of this compound.

Weigh compound: Tare an empty weighing vessel and accurately weigh 584.29 mg of this compound powder. Record the exact mass for concentration adjustment if needed.

Transfer powder: Carefully transfer the weighed powder to a sterile glass vial.

Add DMSO: Add approximately 9 mL of DMSO to the vial. Cap securely and vortex briefly to wet the powder.

Dissolve completely: Vortex for 30-60 seconds until all visible particles dissolve. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath sonicator to facilitate dissolution.

Adjust final volume: Bring the solution to a final volume of 10 mL with DMSO. Mix thoroughly by inverting the vial several times.

Aliquot and store: Dispense into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Label with compound name, concentration, date, and preparer's initials. Store at -20°C or -80°C protected from light.

Intermediate Stock Dilution (10 mM)

For many experimental applications, preparing an intermediate dilution enhances pipetting accuracy and minimizes potential miscalculations:

Calculate dilution: Use the formula M₁V₁ = M₂V₂ to determine volumes [2]. For 1 mL of 10 mM intermediate stock from 100 mM master stock: (100 mM)(V₁) = (10 mM)(1 mL) → V₁ = 100 µL.

Prepare solution: Combine 100 µL of 100 mM master stock with 900 µL of DMSO in a sterile vial.

Mix thoroughly: Vortex for 30 seconds to ensure homogeneous distribution.

Aliquot and store: Dispense into smaller aliquots and store under the same conditions as the master stock.

Working Solution Preparation for Cell-Based Assays

When preparing working solutions for biological assays, proper dilution technique is critical to maintain compound solubility and ensure accurate dosing:

Table: Dilution Scheme for Cell-Based Assays

| Final Desired Concentration | Volume of 10 mM Intermediate Stock | Volume of Cell Culture Media | Final DMSO Concentration |

|---|---|---|---|

| 1 µM | 1 µL | 10 mL | 0.01% |

| 5 µM | 5 µL | 10 mL | 0.05% |

| 10 µM | 10 µL | 10 mL | 0.1% |

| 50 µM | 50 µL | 10 mL | 0.5% |

Critical steps for success:

- Pre-warm culture media to 37°C before adding DMSO stock solutions to prevent compound precipitation [2].

- Add DMSO stock directly to media while gently vortexing or pipetting to mix.

- Avoid reverse dilution (adding media to DMSO stock) as this can cause rapid precipitation.

- Use working solutions immediately after preparation as compounds are typically less stable in aqueous environments.

Solubility Assessment and Troubleshooting

Solubility Evaluation Methods

Visual inspection: Examine the prepared stock solution for cloudiness, particulate matter, or sedimentation that might indicate incomplete dissolution or precipitation.

Filtration test: Pass the solution through a 0.22 µm syringe filter (PTFE or PVDF material). Significant residue on the filter suggests incomplete dissolution.

Spectrophotometric analysis: Measure absorbance across relevant wavelengths. Unusual scattering or shifting may indicate solubility issues.

Microscopic examination: For cell culture applications, examine under phase-contrast microscopy for crystal formation after dilution in media.

Troubleshooting Common Issues

Table: Solubility Issues and Resolution Strategies

| Problem | Potential Causes | Solutions |

|---|---|---|

| Compound crashes out when diluted into aqueous media | Final concentration exceeds solubility limit in aqueous buffer; too rapid dilution | Lower final concentration; add stock slowly while vortexing; use intermediate dilution steps [2] |

| Incomplete dissolution in pure DMSO | Insufficient mixing; compound degradation; incorrect mass calculation | Gently warm to 37°C; brief sonication; verify calculations; check compound integrity |

| Reduced biological activity after storage | Compound degradation; moisture absorption; repeated freeze-thaw cycles | Prepare fresh aliquots; minimize freeze-thaw cycles; ensure anhydrous storage conditions |

| Cellular toxicity at low concentrations | DMSO impurities; compound cytotoxicity; final DMSO concentration too high | Use higher purity DMSO; reduce treatment concentration; include vehicle controls |

For particularly challenging solubility issues, consider these advanced strategies:

Gradual dilution method: Create a stepped dilution series where the DMSO stock is first diluted 1:10 with PBS containing 10% DMSO, then subsequently diluted into complete media.

Solubilizing agents: For extremely hydrophobic compounds, consider adding minimal amounts of additional solubilizing agents such as cyclodextrins, though these may require additional experimental controls.

Vehicle optimization: Test alternative vehicles such as DMSO/PEG mixtures for specific applications, noting that any change requires validation against standard DMSO controls.

Experimental Workflow Integration

The following workflow diagram illustrates the complete process for this compound stock solution preparation and quality control:

Workflow Implementation Notes:

- The process follows a linear progression from compound preparation through quality control to experimental application.

- Quality control checkpoints should be performed after aliquoting but before long-term storage to identify potential issues early.